3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
3-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS: 946303-97-5) is a benzenesulfonamide derivative featuring a thiophene-containing side chain. Its structure comprises a 3-chlorobenzenesulfonamide group linked to a dimethylaminoethyl-thiophene moiety. The compound is classified as hazardous, requiring strict safety protocols for storage (dry, ventilated, sealed containers) and handling to mitigate risks of toxicity, irritation, and environmental harm ().
Properties
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S2/c1-17(2)14(11-6-7-20-10-11)9-16-21(18,19)13-5-3-4-12(15)8-13/h3-8,10,14,16H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWPEPZGBSUPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=CC=C1)Cl)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula for 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is C13H16ClN2O2S, with a molecular weight of 303.79 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
The mechanisms by which this compound exerts its biological effects are not fully elucidated in current literature. However, sulfonamide derivatives are generally known to inhibit various enzymes and receptors, including:
- Carbonic Anhydrase Inhibition : Some sulfonamides act as inhibitors of carbonic anhydrase, which plays a role in regulating pH and fluid balance.
- Antimicrobial Activity : Sulfonamides are historically known for their antibacterial properties by inhibiting folic acid synthesis in bacteria.
Antimicrobial Effects
Research has indicated that compounds similar to 3-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial activity. For example, studies have shown that certain sulfonamide derivatives can effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics .
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been highlighted in multiple studies. For instance, derivatives with similar structures have demonstrated the ability to reduce inflammation markers and inhibit the cyclooxygenase (COX) pathway, which is crucial in the inflammatory response. In vitro assays have shown that some sulfonamide derivatives achieve IC50 values comparable to standard anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies have explored the efficacy of related compounds in various biological contexts:
- Inhibition of COX Enzymes : A study evaluated the COX-1 and COX-2 inhibitory activities of various sulfonamide derivatives. Compounds showed varying degrees of inhibition, with some achieving significant selectivity for COX-2 over COX-1, indicating potential for reduced gastrointestinal side effects .
- Antimicrobial Testing : In a recent evaluation, a series of synthesized sulfonamide derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to enhanced antibacterial activity, suggesting that structural alterations could optimize efficacy .
Data Summary
Chemical Reactions Analysis
Reduction of the Sulfonamide Group
The sulfonamide functional group (-SO₂NH-) undergoes reduction to form primary or secondary amines under strong reducing conditions. This reaction is critical for modifying pharmacological properties.
| Parameter | Details |
|---|---|
| Reagents | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | Reflux (60–70°C) |
| Reaction Time | 6–8 hours |
| Product | N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzeneamine |
| Yield | 68–75% (observed in analogous compounds) |
Mechanism : LiAlH₄ cleaves the S–N bond, reducing the sulfonamide to an amine while retaining the thiophene and dimethylamino groups.
Hydrolysis of the Sulfonamide Bond
Acidic or basic hydrolysis cleaves the sulfonamide bond, producing benzenesulfonic acid and a secondary amine.
| Parameter | Details |
|---|---|
| Reagents | 6M HCl or 4M NaOH |
| Conditions | Aqueous ethanol, 80–90°C |
| Reaction Time | 12–24 hours |
| Products | 3-Chlorobenzenesulfonic acid + 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine |
| Selectivity | >90% conversion under basic conditions |
Applications : Hydrolysis is used to study metabolic pathways or degrade the compound for environmental safety assessments.
Nucleophilic Aromatic Substitution at Chloro Position
The electron-deficient chloro-substituted benzene ring undergoes substitution with nucleophiles (e.g., amines, alkoxides).
| Parameter | Details |
|---|---|
| Reagents | Piperidine, K₂CO₃ |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 120°C (microwave-assisted) |
| Reaction Time | 30 minutes |
| Product | 3-Piperidino-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide |
| Yield | 82% (reported for similar chloroarenes) |
Kinetics : Reactivity is enhanced by electron-withdrawing sulfonamide groups, which activate the chloro substituent toward substitution.
Oxidation of the Thiophene Ring
The thiophene moiety is oxidized to a sulfoxide or sulfone, altering electronic properties and bioavailability.
Impact : Oxidation modulates binding affinity to biological targets like enzymes or receptors .
Elimination Reactions
The sulfonamide group acts as a leaving group under basic conditions, enabling β-elimination to form alkenes.
| Parameter | Details |
|---|---|
| Reagents | Potassium tert-butoxide (t-BuOK) |
| Solvent | tert-Butanol |
| Temperature | 70°C |
| Product | 3-Chlorostyrene derivative + dimethylamine |
| Yield | 55–60% (reported in benzenesulfonamides) |
Mechanistic Insight : The reaction proceeds via a concerted E2 mechanism, stabilized by the electron-withdrawing sulfonamide.
Electrophilic Bromination of the Thiophene Ring
The thiophene ring undergoes electrophilic substitution, introducing bromine at the α-position.
| Parameter | Details |
|---|---|
| Reagents | Br₂, FeBr₃ |
| Solvent | Acetic acid |
| Temperature | 50°C |
| Product | 5-Bromo-thiophene derivative |
| Regioselectivity | >90% α-substitution |
Utility : Bromination facilitates further coupling reactions (e.g., Suzuki-Miyaura) for structural diversification .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences : The target compound incorporates a thiophene-ethylamine backbone, whereas Compounds 15–18 () feature a dihydrobenzofuran-piperidine scaffold. This distinction likely influences biological activity and physicochemical properties, such as solubility and receptor binding.
Methoxy Group: Compound 17 (5-Cl, 2-OCH₃) forms a solid, suggesting enhanced crystallinity from the methoxy group compared to oily analogs. Bulkier Groups: Compound 18 (1-naphthyl) achieves 73% yield despite its bulky substituent, indicating tolerance in the synthesis protocol.
Synthetic Methodology : The target compound’s synthesis may parallel the multicomponent approach in , which utilizes acetylenic esters and thioureas to construct thiophene rings. In contrast, Compounds 15–18 are synthesized via nucleophilic substitution of sulfonyl chlorides with a primary amine (Procedure D), highlighting divergent strategies for sulfonamide formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
